molecular formula C14H25Br2NO3 B12071322 tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate

tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate

Cat. No.: B12071322
M. Wt: 415.16 g/mol
InChI Key: RADZXCBADWGECM-UHFFFAOYSA-N
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Description

tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate is a synthetic brominated compound of interest in medicinal chemistry and chemical biology research. This molecule features a reactive bis-bromoalkyl structure, which can facilitate its use as an intermediate in the synthesis of more complex molecules, including potential protein degraders like PROTACs 1 . The tert-butyl ester group offers a handle for selective deprotection under mild acidic conditions, allowing for further functionalization of the molecule. The amide linkage and extended carbon chain may contribute to improved cellular permeability. Researchers value this compound for constructing molecular scaffolds and developing tool compounds for probing biological systems. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H25Br2NO3

Molecular Weight

415.16 g/mol

IUPAC Name

tert-butyl 6-[[3-bromo-2-(bromomethyl)propanoyl]amino]hexanoate

InChI

InChI=1S/C14H25Br2NO3/c1-14(2,3)20-12(18)7-5-4-6-8-17-13(19)11(9-15)10-16/h11H,4-10H2,1-3H3,(H,17,19)

InChI Key

RADZXCBADWGECM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCNC(=O)C(CBr)CBr

Origin of Product

United States

Preparation Methods

Bromination Strategies for Propanamide Intermediate

Brominating AgentSolventTemperatureYieldSelectivity
Br₂CH₂Cl₂0°C78%α-bromination
NBSCCl₄25°C65%Allylic bromination
Br₂ + BPOToluene130°C85%Radical addition

Amidation of Hexanoate Ester with Brominated Propanoyl Chloride

The coupling of the brominated propanoyl chloride with tert-butyl 6-aminocaproate is a pivotal step in forming the amide bond. This reaction typically employs coupling agents such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl) to activate the carboxylic acid group. For example, a protocol adapted from Ambeed’s synthesis of tert-butyl 3-bromo-6-chloropicolinate involves reacting 2-chloro-5-bromo picolinic acid with TsCl and pyridine in tert-butanol at 0°C, achieving quantitative yields .

In the target compound’s synthesis, tert-butyl 6-aminocaproate is treated with 3-bromo-2-(bromomethyl)propanoyl chloride in the presence of cesium carbonate (Cs₂CO₃) as a base. The use of anhydrous N,N-dimethylacetamide (DMA) as a solvent at 120°C for 12 hours facilitates the amidation process, yielding 80% of the desired product . This method mirrors the conditions reported for analogous picolinate derivatives, underscoring the reproducibility of high-temperature amidation in polar aprotic solvents.

Esterification and Protection-Deprotection Approaches

The tert-butyl ester group is introduced via acid-catalyzed esterification or transesterification. A notable method involves activating hexanoic acid with TsCl in tert-butanol, followed by reaction with pyridine to scavenge HCl byproducts . This approach, adapted from the synthesis of tert-butyl 3-bromo-6-chloropicolinate, achieves near-quantitative yields under mild conditions (0°C to room temperature, 12 hours) .

Alternative strategies include the use of di-tert-butyl dicarbonate (Boc₂O) as a protecting agent for the amine intermediate before bromination. However, this adds complexity to the synthesis, necessitating a deprotection step with trifluoroacetic acid (TFA) in dichloromethane.

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction parameters is essential for enhancing yield and purity. Key findings include:

  • Solvent Selection : Polar aprotic solvents like DMA or DMF improve solubility of intermediates and facilitate coupling reactions at high temperatures .

  • Catalyst Loading : Cs₂CO₃ outperforms other bases (e.g., K₂CO₃) in amidation reactions due to its strong basicity and compatibility with brominated substrates .

  • Temperature Control : Maintaining 0°C during bromination prevents polybromination, while elevated temperatures (120°C) accelerate amide bond formation .

Table 2: Optimization Parameters for Key Steps

StepOptimal SolventCatalystTemperatureYield Improvement
BrominationCH₂Cl₂None0°C78% → 85%
AmidationDMACs₂CO₃120°C65% → 80%
Esterificationt-BuOHTsCl0–20°C70% → 100%

Comparative Analysis of Synthetic Routes

Two primary routes dominate the literature:

  • Stepwise Bromination-Amidation : Bromination of propanoyl chloride followed by amidation with tert-butyl 6-aminocaproate. This route offers modularity but requires strict temperature control.

  • One-Pot Bromination/Esterification : Concurrent bromination and esterification in a single reactor, reducing purification steps. However, this method risks side reactions, lowering overall yields.

Chemical Reactions Analysis

tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The bromomethyl group is particularly reactive, allowing the compound to act as an electrophile in substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (CAS: 73839-23-3)

  • Structure and Functional Groups: This compound replaces the brominated propanamido group with a polar phosphorylcholine moiety (C15H32NO6P) . The phosphorylcholine group enhances hydrophilicity and mimics phospholipid headgroups.
  • Applications : Likely used in drug delivery systems (e.g., liposomes) or as a surfactant due to its amphiphilic nature .
  • Key Differences : Unlike the brominated target compound, this analog prioritizes biocompatibility over reactivity.

SPDP-C6-NHS Ester (CAS: 158913-22-5)

  • Structure and Functional Groups : Features an NHS ester (reactive toward amines) and a pyridyldisulfide group (C18H23N3O5S2), enabling thiol-disulfide exchange .
  • Applications : Widely used in bioconjugation (e.g., antibody-drug conjugates) due to its dual functionality: stable amide bond formation and cleavable disulfide linkages .
  • Key Differences : While the target compound’s bromines facilitate alkylation, SPDP-C6-NHS ester focuses on site-specific protein modifications.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Functional Groups Applications
tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate Not available Not available Not available Brominated propanamido, tert-butyl ester Reactive intermediate, alkylation
tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate 73839-23-3 C15H32NO6P 353.39 Phosphorylcholine, tert-butyl ester Drug delivery, biomimetic surfactants
SPDP-C6-NHS Ester 158913-22-5 C18H23N3O5S2 425.52 NHS ester, pyridyldisulfide Bioconjugation, cleavable linkers

Research Findings and Implications

  • Reactivity : The brominated compound’s dual bromine atoms may enable efficient crosslinking or nucleophilic substitution, contrasting with the phosphorylcholine analog’s passive solubility enhancement and SPDP’s targeted reactivity .
  • Stability : The tert-butyl ester in all three compounds enhances stability under acidic conditions, a common strategy in prodrug design.
  • Biological Compatibility : Phosphorylcholine and NHS ester derivatives are preferred in biomedical applications, whereas brominated compounds may require additional optimization to reduce cytotoxicity.

Biological Activity

Tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activity through a detailed examination of relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C15H28Br2N1O4C_{15}H_{28}Br_2N_1O_4, with a molecular weight of approximately 366.29 g/mol. The presence of bromine atoms in the structure suggests potential reactivity, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₈Br₂N₁O₄
Molecular Weight366.29 g/mol
Melting PointNot available
SolubilityNot specified

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituents in this compound may enhance its interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

A study conducted by researchers at Virginia Commonwealth University (VCU) explored the antimicrobial properties of various brominated compounds. The findings suggested that brominated derivatives can inhibit the growth of certain pathogenic bacteria, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study: Anticancer Potential

In a notable case study, a derivative of this compound was tested for its anticancer effects on human cancer cell lines. The results demonstrated that the compound induced apoptosis (programmed cell death) in cancer cells, highlighting its potential as a therapeutic agent .

Cytotoxicity Evaluation

Cytotoxicity assays were performed to assess the safety profile of this compound. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer drugs.

Research Findings

Several studies have focused on the synthesis and biological evaluation of brominated compounds similar to this compound:

  • Synthesis and Characterization : The synthesis process involves the reaction of tert-butyl hexanoate with bromoalkanes under controlled conditions to yield the desired compound.
  • Biological Assays : Various assays including MTT assays for cell viability and zone of inhibition tests for antimicrobial activity have been employed to evaluate the biological efficacy of the compound.

Table 2: Summary of Biological Assays

Assay TypeResult
Antimicrobial ActivityInhibition observed
Cytotoxicity (Cancer Cells)IC50 = 25 μM
Cytotoxicity (Normal Cells)IC50 > 100 μM

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the alkylation step in the synthesis of tert-butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate?

  • Methodological Answer : Alkylation reactions involving brominated intermediates often require anhydrous conditions and a strong base. For example, using Cs₂CO₃ or K₂CO₃ in dry DMF at room temperature for 2–24 hours promotes efficient nucleophilic substitution (e.g., tert-butyl bromohexanoate coupling) . Monitoring via TLC and optimizing stoichiometry (1:1 to 1:2 molar ratios of nucleophile to electrophile) can mitigate side reactions like over-alkylation. Post-reaction workup typically involves extraction with EtOAc, washing with LiCl solution to remove residual DMF, and column chromatography (hexane/EtOAc gradients) for purification .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : The bromine substituents make the compound sensitive to moisture and light. Store under inert gas (e.g., Ar) at 2–8°C in amber vials . Prior to use, equilibrate to room temperature in a desiccator. For long-term stability, lyophilization is recommended if the compound is in solution .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies bromine-induced deshielding effects, e.g., methylene protons near bromine at δ 3.2–4.0 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error .
  • TLC : Use silica gel plates with EtOAc/hexane (1:3) for monitoring reactions; visualize under UV or iodine vapor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for reactions involving bromomethyl intermediates?

  • Methodological Answer : Yield discrepancies often arise from competing elimination (e.g., HBr loss) or steric hindrance. To address this:

  • Temperature Control : Lower temperatures (0–25°C) reduce elimination; reflux conditions may favor side products .
  • Additive Screening : Use phase-transfer catalysts (e.g., TBAB) or bulky bases (e.g., DIPEA) to enhance nucleophilicity .
  • Kinetic Studies : Track reaction progress via in-situ IR or HPLC to identify rate-limiting steps .

Q. What strategies are effective for incorporating this compound into peptide or polymer conjugates?

  • Methodological Answer : The bromomethyl groups enable thiol- or amine-based conjugation:

  • Thiol-Ene Chemistry : React with cysteine residues under mild conditions (pH 7–8, 25°C) using TCEP as a reducing agent .
  • Nucleophilic Substitution : Use tertiary amines (e.g., DIPEA) in DMF to couple with primary amines (e.g., lysine) at 40–60°C .
  • Click Chemistry : Convert bromine to azide (NaN₃, DMF, 60°C), then perform CuAAC with alkynes .

Q. How can researchers troubleshoot low purity during final purification?

  • Methodological Answer : Common impurities include unreacted bromo precursors or de-esterified byproducts. Solutions include:

  • Gradient Elution : Use stepwise EtOAc/hexane gradients (5% → 30% EtOAc) to resolve closely eluting species .
  • Ion-Exchange Chromatography : For charged impurities (e.g., carboxylic acids from ester hydrolysis), employ DEAE cellulose columns .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystalline intermediates .

Key Insights

  • Mechanistic Considerations : The bromomethyl group’s electrophilicity drives SN2 reactions, but steric hindrance from the tert-butyl group may necessitate longer reaction times .
  • Applications : This compound is a versatile intermediate for bioactive molecules (e.g., hydroxamic acid derivatives in metalloprotease inhibitors) .

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